molecular formula C7H10N2O2S B1270761 N-(3-Aminophenyl)methanesulfonamide CAS No. 37045-73-1

N-(3-Aminophenyl)methanesulfonamide

Cat. No.: B1270761
CAS No.: 37045-73-1
M. Wt: 186.23 g/mol
InChI Key: UQRRCQRFQGOHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline” and "N-(3-Aminophenyl)methanesulfamide" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds can be synthesized through hydrogenation under standard conditions in the presence of an acid.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 . The Canonical SMILES string is CS(=O)(=O)NC1=CC=CC(=C1)N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 186.04629874 g/mol . The Topological Polar Surface Area is 80.6 Ų . It has a Complexity of 232 . The melting point is 117-121 °C .

Scientific Research Applications

Computational Study Insights

N-(3-Aminophenyl)methanesulfonamide has been a subject of computational studies. For instance, a DFT quantum chemical investigation has been conducted on closely related compounds, N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, exploring their molecular conformation, NMR chemical shifts, and vibrational transitions (Karabacak, Cinar, & Kurt, 2010). Such studies are crucial for understanding the fundamental properties and potential applications of these compounds in various scientific fields.

Chemoselective N-Acylation Reagents

Research has been conducted on developing chemoselective N-acylation reagents. A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are closely related to this compound, highlighted their role as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000). This property could be important in synthetic chemistry and drug development.

Nuclear Quadrupole Relaxation Studies

The nuclear quadrupole resonances (NQR) of compounds like methanesulfonamide have been studied to understand their physical properties. These studies, including those on methanesulfonamide, provide insights into the thermal motions and activation energies involved in molecular orientations, which are significant in the context of material science and molecular physics (Negita, Kubo, Maekawa, Ueda, & Okuda, 1979).

Molecular Structure and Synthesis

The synthesis and molecular structure of this compound derivatives have been explored. For example, a study on N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide involved its synthesis and characterization using various spectroscopic methods, which could be relevant for the development of new chemical entities (Durgadas, Mukkanti, & Pal, 2012).

Antioxidant Activity Calculations

Quantum-chemical calculations on compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide have been conducted to predict their free energy and determine the molecular orbitals involved in spectrum formation. Such studies contribute to understanding the antioxidant activities of these compounds (Xue, Shahab, Zhenyu, & Padabed, 2022).

Metal-Mediated Inhibition Studies

This compound derivatives have been identified as inhibitors in metal-mediated reactions. For instance, quinolinyl sulfonamides, which are structurally similar, have been found to inhibit methionine aminopeptidase in various metal forms, showing different inhibitory potencies. This knowledge is valuable in biochemistry and pharmacology (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Safety and Hazards

“N-(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

“N-(3-Aminophenyl)methanesulfonamide” is used for research purposes . It is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

N-(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRCQRFQGOHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370182
Record name N-(3-Aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37045-73-1
Record name N-(3-Aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminophenyl)methanesulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)methanesulfonamide
Reactant of Route 3
N-(3-Aminophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-Aminophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-Aminophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.